![molecular formula C9H7NO4S B054139 Methyl (2-oxo-3H-1,3-benzothiazol-6-yl) carbonate CAS No. 115045-88-0](/img/structure/B54139.png)
Methyl (2-oxo-3H-1,3-benzothiazol-6-yl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-oxo-3H-1,3-benzothiazol-6-yl) carbonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBOC, and it has a molecular formula of C10H7NO4S. MBOC is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
The mechanism of action of MBOC is not well understood. However, it is believed that MBOC can interact with biomolecules such as proteins and enzymes through covalent bonding. This interaction can lead to changes in the conformation and activity of these biomolecules.
Biochemical and Physiological Effects:
MBOC has been shown to exhibit antioxidant and anti-inflammatory properties in vitro. It can scavenge free radicals and inhibit the production of pro-inflammatory cytokines. MBOC has also been shown to have antitumor activity in vitro and in vivo. It can induce apoptosis and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MBOC has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. MBOC is also stable under normal laboratory conditions and can be stored for a long time. However, MBOC has limitations such as low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for the research on MBOC. One potential direction is the development of MBOC-based materials with unique properties such as optical and electronic properties. Another direction is the synthesis of MBOC derivatives with improved solubility and bioactivity. The use of MBOC in drug delivery systems is also an area of interest. Overall, the research on MBOC has the potential to lead to the development of new materials and drugs with significant applications in various fields.
Synthesemethoden
MBOC can be synthesized through a reaction between 2-mercaptobenzothiazole and dimethyl carbonate in the presence of a catalyst. This reaction is carried out under mild conditions and does not require any hazardous reagents. The yield of MBOC can be improved by optimizing the reaction parameters such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
MBOC has potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. It can be used as a building block for the synthesis of various organic compounds such as benzothiazole derivatives. MBOC can also be used as a precursor for the synthesis of polymers and materials with unique properties.
Eigenschaften
CAS-Nummer |
115045-88-0 |
---|---|
Produktname |
Methyl (2-oxo-3H-1,3-benzothiazol-6-yl) carbonate |
Molekularformel |
C9H7NO4S |
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
methyl (2-oxo-3H-1,3-benzothiazol-6-yl) carbonate |
InChI |
InChI=1S/C9H7NO4S/c1-13-9(12)14-5-2-3-6-7(4-5)15-8(11)10-6/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
GHIXFZXDBAJJPM-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=CC2=C(C=C1)NC(=O)S2 |
Kanonische SMILES |
COC(=O)OC1=CC2=C(C=C1)NC(=O)S2 |
Synonyme |
Carbonic acid, 2,3-dihydro-2-oxo-6-benzothiazolyl methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.